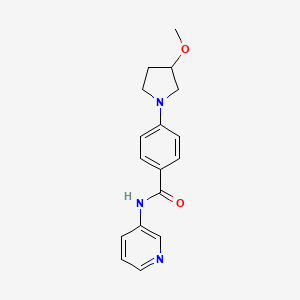

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide

Description

4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted with a methoxy group at the 3-position and a pyridin-3-ylamide moiety. The 3-methoxypyrrolidine group may enhance solubility and binding affinity, while the pyridin-3-yl fragment is common in kinase-targeting drugs .

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-13(5-7-15)17(21)19-14-3-2-9-18-11-14/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVIGNUEZOIKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoyl chloride with pyridine-3-amine under controlled conditions.

Introduction of the Methoxypyrrolidine Group: The methoxypyrrolidine group is introduced via nucleophilic substitution, where 3-methoxypyrrolidine reacts with the benzamide intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis methods, and relevant case studies.

Pharmacological Applications

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide has been investigated for its potential as an antitumor agent . Studies suggest that it may inhibit specific pathways involved in cancer cell proliferation, particularly targeting the PI3K/Akt signaling pathway, which is crucial in various malignancies .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its therapeutic potential in oncology .

Neuropharmacology

Research indicates that this compound may also have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier. Its neuroprotective effects have been attributed to modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study: Neuroprotective Effects

In preclinical models of Alzheimer's disease, 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide demonstrated significant improvements in cognitive function and memory retention, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions.

Case Study: Inhibition of Inflammatory Mediators

A recent study reported that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

| Method | Description | Yield |

|---|---|---|

| Amide Coupling | Reaction between pyridine derivative and benzamide | High |

| Cyclization | Formation of pyrrolidine ring | Moderate |

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The compound shares a benzamide backbone with several pharmacologically active agents. Key comparisons include:

Kinase Inhibitors

- Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide): Structural Differences: Imatinib incorporates a 4-methylpiperazinylmethyl group and a pyridin-3-ylpyrimidinylamino substituent, whereas the target compound has a 3-methoxypyrrolidinyl group. Functional Impact: The piperazine ring in imatinib enhances solubility and kinase selectivity (e.g., BCR-ABL inhibition), while the pyrrolidine-methoxy group in the target compound may modulate steric interactions or metabolic stability .

- Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide): Structural Differences: Flumbatinib includes a trifluoromethyl group and a pyridin-3-ylpyrimidinylamino chain, absent in the target compound. Functional Impact: The trifluoromethyl group improves metabolic stability and target binding, suggesting the target compound may exhibit different pharmacokinetic profiles .

Anti-Tubercular Agents

- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives :

- Structural Differences : These compounds feature pyrazine-carbonyl-piperazine/homopiperazine groups, unlike the 3-methoxypyrrolidine in the target compound.

- Functional Impact : The pyrazine moiety is critical for anti-tubercular activity, implying divergent therapeutic applications unless the target compound’s pyrrolidine group confers unexpected bioactivity .

Thiazole-Based Benzamides

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): Structural Differences: Incorporates a thiazole ring and morpholinomethyl group instead of the pyrrolidine-methoxy substituent.

Data Tables

Table 1: Structural Comparison of Key Benzamide Derivatives

Biological Activity

The compound 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure

The molecular structure of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide can be represented as follows:

- Molecular Formula : C_{15}H_{18}N_{2}O_{2}

- Molecular Weight : 258.32 g/mol

- IUPAC Name : 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell cycle regulation and apoptosis.

- Inhibition of TTK Kinase : The compound exhibits inhibitory activity against TTK (Mps1), a kinase that plays a crucial role in mitotic progression. In a study, derivatives of similar compounds demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cell lines such as HCT116 .

- Cell Line Studies : In vitro assays revealed that 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide significantly reduced the viability of cancer cells with GI50 values below 20 µM, suggesting its effectiveness as a potential anticancer agent .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly as a potential ligand for neuropeptide receptors. Research indicates that it may modulate neurotransmitter systems involved in mood regulation and anxiety.

- Neuropeptide Y Receptor Interaction : Preliminary data suggest that this compound may act as an antagonist at neuropeptide Y (NPY) receptors, which are implicated in various neurological disorders including anxiety and depression .

- Behavioral Studies : Animal models treated with this compound exhibited changes in behavior consistent with anxiolytic effects, warranting further investigation into its potential therapeutic applications for anxiety disorders.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Cell Line/Model | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Proliferation Assay | HCT116 | GI50 < 15 nM |

| Anticancer | Apoptosis Assay | MCF7 (Breast Cancer) | Significant Induction |

| Neuropharmacology | Behavioral Study | Rodent Model | Anxiolytic Behavior |

Q & A

Basic: What are the key synthetic routes for 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step coupling reactions. A common route starts with the preparation of the pyrrolidine and pyridine intermediates, followed by amide bond formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalysts : Bases like triethylamine or DMAP facilitate coupling reactions .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve yields while avoiding side reactions .

Reaction progress is monitored via TLC, and intermediates are purified using column chromatography .

Basic: How is the structure of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-3-yl)benzamide confirmed post-synthesis?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., methoxy protons at δ 3.2–3.5 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak matching theoretical mass) .

- HPLC : Purity >95% is required for biological assays .

Advanced: How can reaction yields be improved for the final amide coupling step?

Yield optimization strategies include:

- Pre-activation of carboxylic acids : Use of coupling agents like HATU or EDCI minimizes side reactions .

- Stoichiometric adjustments : Excess pyridin-3-amine (1.2–1.5 equiv) ensures complete benzamide formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .

Advanced: What computational methods are used to predict the biological activity of this compound?

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs) using PDB structures .

- QSAR modeling : Correlates substituent effects (e.g., methoxy group position) with activity trends .

- ADMET prediction : SwissADME or pkCSM assesses pharmacokinetic properties (e.g., solubility, CYP450 inhibition) .

Basic: What purification techniques are effective for isolating this compound?

- Flash chromatography : Silica gel with gradient elution (hexane/EtOAc or DCM/MeOH) removes unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC prep-scale systems : Resolve closely related impurities (>99% purity) .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- 2D NMR techniques : COSY and HSQC clarify proton-proton correlations and carbon assignments .

- Variable-temperature NMR : Identifies dynamic effects (e.g., rotational barriers in pyrrolidine) .

- Comparative analysis : Cross-referencing with analogs (e.g., 4-ethoxy-N-(pyridin-3-yl)benzamide derivatives) validates unexpected peaks .

Basic: What in vitro assays are recommended for initial biological screening?

- Kinase inhibition : ATP-Glo™ assays for IC determination against kinases (e.g., EGFR, ABL1) .

- Cell viability : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) .

- Solubility testing : Shake-flask method in PBS (pH 7.4) guides formulation strategies .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact activity?

- SAR studies : Methoxy groups enhance metabolic stability but may reduce solubility. Ethoxy analogs show improved logP but lower target affinity .

- Crystallography : X-ray structures reveal hydrogen bonding patterns between the methoxy group and active-site residues .

Basic: What analytical methods quantify this compound in biological matrices?

- LC-MS/MS : MRM mode with deuterated internal standards achieves sensitivity (LOQ ~1 ng/mL) .

- UV-Vis spectroscopy : Quantification at λ~260 nm (pyridine absorption) in cell lysates .

Advanced: How can reaction scalability challenges (e.g., low yields at >10g scale) be addressed?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps .

- DoE (Design of Experiments) : Identifies critical variables (e.g., reagent stoichiometry, mixing time) .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DMAP) reduce costs .

Basic: What safety precautions are required during synthesis?

- Toxic intermediates : Handle pyridin-3-amine in a fume hood (skin/eye irritant) .

- Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: How is the compound’s stability assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.